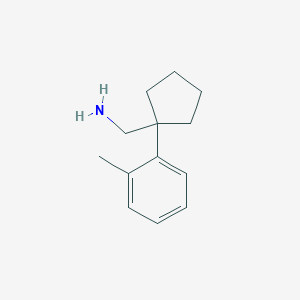

1-(2-Methylphenyl)cyclopentanemethanamine

説明

1-(2-Methylphenyl)cyclopentanemethanamine is a cyclopentane-based methanamine derivative featuring a 2-methylphenyl substituent on the cyclopentane ring. The compound’s molecular formula is C₁₃H₁₉N, with a molecular weight of 189.30 g/mol (calculated). Structurally, it comprises a cyclopentane backbone fused to a methanamine group (–CH₂NH₂) and a 2-methylphenyl aromatic ring. The methyl group at the ortho position of the phenyl ring introduces steric and electronic effects distinct from unsubstituted or halogenated analogs.

特性

分子式 |

C13H19N |

|---|---|

分子量 |

189.30 g/mol |

IUPAC名 |

[1-(2-methylphenyl)cyclopentyl]methanamine |

InChI |

InChI=1S/C13H19N/c1-11-6-2-3-7-12(11)13(10-14)8-4-5-9-13/h2-3,6-7H,4-5,8-10,14H2,1H3 |

InChIキー |

ONPWHWHOOXZUMP-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=CC=C1C2(CCCC2)CN |

製品の起源 |

United States |

準備方法

The synthesis of 1-(2-Methylphenyl)cyclopentanemethanamine typically involves the reaction of cyclopentanone with 2-methylphenylmagnesium bromide, followed by reductive amination with ammonia or an amine source . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .

化学反応の分析

1-(2-Methylphenyl)cyclopentanemethanamine undergoes various chemical reactions, including:

科学的研究の応用

1-(2-Methylphenyl)cyclopentanemethanamine is utilized in various scientific research fields:

作用機序

The mechanism of action of 1-(2-Methylphenyl)cyclopentanemethanamine involves its interaction with specific molecular targets, such as receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to modulate neurotransmitter systems and other cellular processes.

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Effects on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical and biological properties.

- Electronic Effects : The methyl group in the target compound is electron-donating , increasing electron density on the phenyl ring, which may enhance lipophilicity and reduce solubility compared to electron-withdrawing halogens (e.g., F, Cl) .

Cyclopentane vs. Alternative Backbones

The cyclopentane ring distinguishes the target compound from analogs with smaller rings or linear chains:

- Conformational Flexibility : The cyclopentane ring offers balanced rigidity , favoring specific receptor conformations, whereas ethanamine (linear) allows greater rotational freedom .

Amine Functionalization and Salt Forms

- Free Amine vs. Hydrochloride Salts : While the target compound is described as a free amine, analogs like 1-(2-Fluorophenyl)cyclopentanemethanamine HCl exist as hydrochloride salts. Salt forms improve water solubility and stability but may alter bioavailability.

- Biological Implications : The free amine group (–NH₂) in the target compound could engage in hydrogen bonding, a critical factor in drug-receptor interactions, similar to cyclopentane-based amines in and .

Research Findings and Trends

- Halogenated Analogs : Fluorine and chlorine substituents () are commonly used to tune metabolic stability and binding affinity in drug design. For example, fluorine’s electronegativity may enhance interactions with polar residues in enzymes .

- Safety Profiles : Structural analogs (e.g., ) emphasize precautions for amine handling, including inhalation risks and skin irritation. The target compound likely requires similar safety measures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。